molecular formula C14H12BrNO5S B4404569 2-bromo-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid

2-bromo-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid

Cat. No. B4404569
M. Wt: 386.22 g/mol
InChI Key: GSXCMCSXYUOQMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from basic aromatic acids or their derivatives. For example, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a related compound, was synthesized from 4-amino-2-hydroxybenzoic acid through methylation, thiocyanation, ethylation, and oxidation steps (Wang Yu, 2008). Another example includes the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, demonstrating a practical and scalable process (Yi Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of complex organic compounds is typically characterized using techniques such as IR, 1H NMR, and MS. For instance, the structure of synthesized intermediates in related studies was confirmed through these methods, providing detailed insights into the molecular configurations (Wang Yu, 2008).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include functional group transformations that are critical for their applications. The electrochemical properties and reactions, such as the cleavage of azo bonds in related benzoic acid derivatives, have been extensively studied to understand their behavior in various conditions (Z. Mandić et al., 2004).

Physical Properties Analysis

The physical properties of organic compounds like 2-bromo-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid, such as solubility, melting point, and crystalline structure, are essential for their application and handling. Studies on related compounds have detailed their crystallization behaviors and solvate forms, providing insights into their physical characteristics (V. Sharutin, O. Sharutina, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability, and decomposition pathways, are crucial for understanding the applications and safety of these compounds. Studies exploring the hydrolysis reactions and synthesis pathways of related sulfonyl and benzoic acid derivatives provide valuable information on their chemical behaviors (Tadashi Okuyama et al., 1990).

Mechanism of Action

Target of Action

The primary target of 2-bromo-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acidIt belongs to the class of organic compounds known as sulfanilides . Sulfanilides are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1

Mode of Action

The exact mode of action of This compoundIt’s worth noting that compounds of similar structure have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

The biochemical pathways affected by This compoundIt’s known that similar compounds have been used in catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is a valuable transformation in organic synthesis .

Result of Action

The molecular and cellular effects of This compoundSimilar compounds have been used in the synthesis of various organic compounds , suggesting that it may have significant effects at the molecular level.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compoundIt’s known that the success of sm coupling, a reaction in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name

2-bromo-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO5S/c1-21-10-4-2-9(3-5-10)16-22(19,20)11-6-7-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXCMCSXYUOQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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